molecular formula C6H9N3O B1269087 2-Amino-4-methoxy-6-methylpyrimidine CAS No. 7749-47-5

2-Amino-4-methoxy-6-methylpyrimidine

Cat. No. B1269087
M. Wt: 139.16 g/mol
InChI Key: SNWZXTZIZWBIDQ-UHFFFAOYSA-N
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Patent
US04764610

Procedure details

To a stirred suspension of 2.92 g (0.021 mole) of 2-amino-4-methoxy-6-methylpyrimidine in 75 ml dry CH3NO2 at -10° was addded dropwise under nitrogen via syringe 2.0 ml (0.023 mole) of chlorosulfonyl isocyanate at such a rate as to maintain the temperature below 0°. The resulting clear solution was stirred 0.5 hour at -5° to -10° and then contacted dropwise with a solution of 3.97 g (0.021 mole) of methyl 1-methyl-1H-indole-2-carboxylate dissolved in 25 ml of dry nitromethane. Upon completion of the addition, 2.95 g (0.022 mole) of aluminum (III) chloride was added in one portion. The reaction mixture was stirred at reflux for 3 hours, then cooled to room temperature and poured into 300 ml H2O. Dichloromethane was added and the layers were separated. The aqueous solution was extracted with two additional portions of CH2Cl2 and the combined organic solutions washed with H2O, dried over MgSO4 and evaporated in vacuo. Chromatography on silica gel with 5% acetone in CH2Cl2 afforded 1.63 g of the desired product as a white solid, m.p. 200°-203° (d). The infrared spectrum of the product included absorptions at 3190 (NH), 1715 (C=O), 1703 (C=O), 1340 and 1150 (SO2) cm-1, 'H NMR (CDCl3 /DMSO-d6) δ2.45 (s, 3H, pyrimidine CH3), 3.95 (s, 3H, OCH3), 4.0 (s, 6H, OCH3 and N--CH3), 6.37 (s, 1H, pyrimidine CH), 7.23-7.56 (m, 3H, indole CH), 8.18-8.47 (m, 1H, indole CH), 9.50 (s, 1H, NH), 13.08 (br s, 1H, NH). Mass spectral analysis showed m/e 139, ##STR31##
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three
Quantity
2.95 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([CH3:10])[N:3]=1.Cl[S:12]([N:15]=[C:16]=[O:17])(=[O:14])=[O:13].[CH3:18][N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[C:20]1[C:28]([O:30][CH3:31])=[O:29].[Cl-].[Al+3].[Cl-].[Cl-]>C[N+]([O-])=O.ClCCl.O>[CH3:9][O:8][C:6]1[CH:5]=[C:4]([CH3:10])[N:3]=[C:2]([NH:1][C:16]([NH:15][S:12]([C:21]2[C:22]3[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=3)[N:19]([CH3:18])[C:20]=2[C:28]([O:30][CH3:31])=[O:29])(=[O:14])=[O:13])=[O:17])[N:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)C
Name
Quantity
75 mL
Type
solvent
Smiles
C[N+](=O)[O-]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
3.97 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C(=O)OC
Step Four
Name
Quantity
2.95 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred 0.5 hour at -5° to -10°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was addded dropwise under nitrogen via syringe
ADDITION
Type
ADDITION
Details
was added in one portion
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with two additional portions of CH2Cl2
WASH
Type
WASH
Details
the combined organic solutions washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=NC(=NC(=C1)C)NC(=O)NS(=O)(=O)C1=C(N(C2=CC=CC=C12)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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